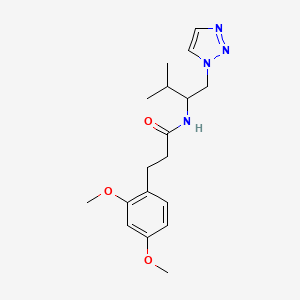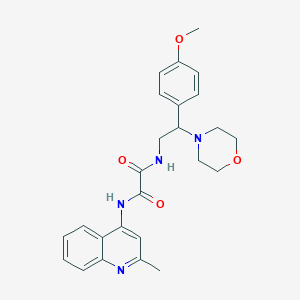
N1-(2-(4-甲氧基苯基)-2-吗啉基乙基)-N2-(2-甲基喹啉-4-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The quinoline moiety, for instance, is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .科学研究应用
Comprehensive Analysis of N’-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide Applications
Pharmaceutical Research: The compound’s structural similarity to known bioactive quinoline derivatives suggests potential applications in pharmaceutical research. Quinoline compounds have been historically significant in the treatment of diseases like malaria and possess a range of biological activities . The methoxyphenyl group, often found in pharmacologically active molecules, could contribute to the compound’s binding affinity to various biological targets.
Synthetic Chemistry: As a molecule with multiple reactive sites, it could serve as a precursor in synthetic chemistry for the development of new compounds. The morpholinoethyl and methoxyphenyl groups offer sites for further functionalization, which could lead to the synthesis of novel materials or drugs .
Material Science: The compound’s molecular structure indicates potential utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) or as fluorescent chemosensors. The presence of a quinoline core is often associated with light-emitting properties .
Biological Studies: Given the diverse biological activities of quinoline derivatives, this compound could be used in biological studies to explore its interaction with cellular components. It could serve as a tool in understanding cell biology, signaling pathways, or as a potential therapeutic agent .
Antibacterial and Antifungal Research: The structural features of the compound suggest possible antibacterial and antifungal properties. Research into similar compounds has shown efficacy against various bacterial and fungal strains, which could make it a candidate for developing new antimicrobial agents .
Neuroprotective Agent Development: The morpholino group within the compound’s structure is reminiscent of molecules with neuroprotective properties. This suggests potential research applications in the development of treatments for neurodegenerative diseases .
Cancer Research: Quinoline derivatives have been explored for their antiproliferative properties. This compound could be investigated for its efficacy against cancer cells, contributing to the search for novel anticancer drugs .
Chemical Sensing: Due to the compound’s potential for fluorescence and its reactive sites, it could be utilized in the development of chemical sensors. These sensors could detect specific ions or molecules, serving important roles in environmental monitoring or diagnostics .
未来方向
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-15-22(20-5-3-4-6-21(20)27-17)28-25(31)24(30)26-16-23(29-11-13-33-14-12-29)18-7-9-19(32-2)10-8-18/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUFNTWWNLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2778427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)
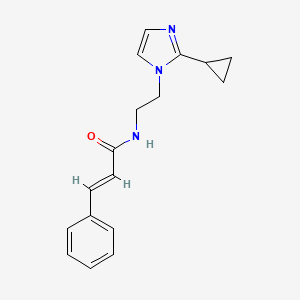
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2778431.png)
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)
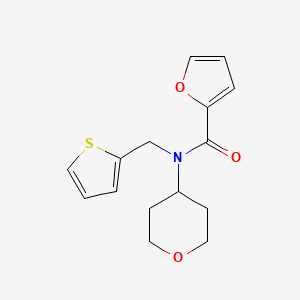

![1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778438.png)
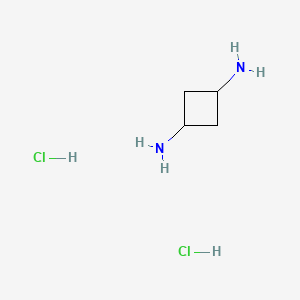
![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)
![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 4-chlorobenzoate](/img/structure/B2778447.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B2778449.png)
